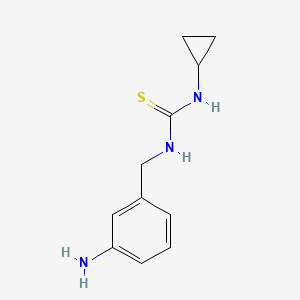

N-(3-Aminobenzyl)-N'-cyclopropylthiourea

概要

説明

N-(3-Aminobenzyl)-N’-cyclopropylthiourea is an organic compound that features a thiourea functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminobenzyl group and a cyclopropyl group in its structure contributes to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminobenzyl)-N’-cyclopropylthiourea typically involves the reaction of 3-aminobenzylamine with cyclopropyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for N-(3-Aminobenzyl)-N’-cyclopropylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

化学反応の分析

Amino Group (-NH₂)

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines (e.g., condensation with benzaldehyde) .

-

Nucleophilic Substitution : Participates in SNAr (nucleophilic aromatic substitution) with electron-deficient aryl halides .

Thiourea (-NH-CS-NH-)

-

Acid/Base Reactions : Deprotonation by strong bases (e.g., NaOH) to form thiolate intermediates .

-

Oxidative Coupling : Forms disulfides under oxidizing conditions (e.g., I₂, H₂O₂) .

Cyclopropyl Group

-

Ring-Opening Reactions : Acid-catalyzed cleavage to form alkenes or alcohols .

-

Radical Stability : Stabilizes adjacent carbocations/radicals in substitution reactions6.

Cyclization to Thiazoles

Under acidic conditions, N-(3-Aminobenzyl)-N'-cyclopropylthiourea may cyclize via intramolecular nucleophilic attack to form thiazole derivatives.

Proposed Mechanism :

-

Protonation of thiourea sulfur.

-

Intramolecular attack by the aromatic amine on the electrophilic carbon.

Copper-Catalyzed Cross-Coupling

The thiourea moiety could participate in copper-mediated reactions (e.g., Ullmann coupling) with aryl halides:

Example :

This is analogous to triazole synthesis via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .

Oxidative Desulfurization

Treatment with Hg(OAc)₂ or Pb(OAc)₄ may convert the thiourea to a urea derivative:

This is consistent with thiourea oxidative pathways .

Thermal and Catalytic Stability

-

Thermal Decomposition : At >200°C, cyclopropyl ring-opening may occur, releasing ethylene or forming conjugated dienes .

-

Metal Coordination : Likely binds Ag(I) or Cu(I) via sulfur, stabilizing intermediates in multicomponent reactions .

Research Gaps and Recommendations

-

Synthetic Studies : Experimental validation of cyclization and coupling pathways.

-

Spectroscopic Data : NMR/IR analysis to confirm intermediate structures.

-

Biological Activity : Screening for antimicrobial or anticancer properties (common in thiourea derivatives).

科学的研究の応用

Medicinal Chemistry

NACPT has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity: Preliminary studies suggest that NACPT may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research indicates that NACPT could act as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.

Biological Studies

The compound's interaction with biological targets is a significant area of investigation:

- Enzyme Inhibition: NACPT has been studied for its ability to inhibit enzymes that play critical roles in various biochemical pathways. This inhibition can be attributed to the formation of hydrogen bonds between the thiourea group and enzyme active sites.

- Binding Studies: Interaction studies using techniques like molecular docking and surface plasmon resonance have been employed to elucidate the binding affinity of NACPT with different biological targets, providing insights into its mechanism of action.

Materials Science

In materials science, NACPT serves as a building block for synthesizing novel materials:

- Polymerization Reactions: The unique properties of NACPT allow it to be used in polymer synthesis, potentially leading to materials with specific mechanical and thermal properties.

- Functional Materials Development: The compound's reactivity can be exploited to develop functional materials that exhibit desirable characteristics for industrial applications.

作用機序

The mechanism of action of N-(3-Aminobenzyl)-N’-cyclopropylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- N-(3-Aminobenzyl)-N’-phenylthiourea

- N-(3-Aminobenzyl)-N’-methylthiourea

- N-(3-Aminobenzyl)-N’-ethylthiourea

Uniqueness

N-(3-Aminobenzyl)-N’-cyclopropylthiourea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.

生物活性

N-(3-Aminobenzyl)-N'-cyclopropylthiourea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of cyclopropyl isothiocyanate with 3-aminobenzylamine. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiourea have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In particular, compounds with cyclopropyl moieties have shown promising results against human tumor cell lines such as HeLa and PC-3, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 78.72 |

| Bis(spiro-2,4-dihydro-3H-pyrazol-3-one) | PC-3 | 49.79 |

| Other Thiourea Derivatives | RKO | 60.70 |

The anticancer activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : This compound may interfere with cell cycle progression by inhibiting specific kinases involved in cell division.

- Induction of Apoptosis : Evidence suggests that thiourea derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies have reported that similar compounds possess antioxidant properties, which can help mitigate oxidative stress in cells .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in vitro against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 15 to 150 µM, particularly in HeLa and PC-3 cells .

- Mechanistic Insights : Research focusing on the molecular interactions between this compound and cellular targets revealed that it binds effectively to active sites on key proteins involved in cancer progression. Docking studies indicated favorable interactions with proteins such as NF-κB, which is crucial for regulating apoptosis and proliferation pathways .

特性

IUPAC Name |

1-[(3-aminophenyl)methyl]-3-cyclopropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c12-9-3-1-2-8(6-9)7-13-11(15)14-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRPPUNJAUCPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。